molecular formula C8H6F6N2 B1303754 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene CAS No. 367-65-7

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

Cat. No. B1303754
CAS RN: 367-65-7
M. Wt: 244.14 g/mol
InChI Key: BRLIJPMFMGTIAW-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, also known as 3,5-Bis(trifluoromethyl)benzene-1,2-diamine, is an organic compound with a unique structure and a wide range of applications. It is a colorless to pale yellow liquid, with a boiling point of 85°C and a melting point of -22°C. It is soluble in organic solvents, such as ethanol and acetone, and has a low vapor pressure. Although it is not a naturally occurring compound, it has been synthesized and studied extensively in laboratories.

Scientific Research Applications

High Thermal Stability and Low Dielectric Constant Polyimides

  • Application: Synthesis of polyimides with high thermal stability and low dielectric constants using 3,5-bis(trifluoromethyl) phenyl-2,4-diaminobenzene.
  • Findings: These polyimides displayed good solubility, film forming ability, and notably low dielectric constants (2.68–3.20) and high glass transition temperatures (278–331 °C) (Zheng et al., 2021).

Safety in Preparation of Grignard Reagents

  • Application: Safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents.
  • Findings: Developed a reliable and safe method for preparing these potentially explosive Grignard reagents, crucial in various synthetic processes (Leazer et al., 2003).

Nickel(II) and Copper(II) Complexes

  • Application: Formation of nickel(II) and copper(II) complexes using compounds derived from 3,5-bis(trifluoromethyl)-1,2-diaminobenzene.
  • Findings: Successful synthesis of these metal complexes, which are crucial in various chemical reactions (Rodríguez-Morgade & Torres, 1995).

Organometallic Synthesis

  • Application: Use in organometallic synthesis as a starting material.
  • Findings: Effective in synthesizing various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).

Novel Pesticides Synthesis

  • Application: Key ingredient in the synthesis of novel pesticides like Bistrifluron.
  • Findings: Critical for producing potent growth-retarding pesticides (Liu An-chan, 2015).

Electroactive Schiff Base Ligands

  • Application: Utilized in electrochemical probes for DNA sensing.
  • Findings: Efficient binding to double stranded DNA and helpful in electrochemical detection of specific DNA sequences (Revenga-Parra et al., 2007).

Photochemical Reactivity

  • Application: Study of its photochemical reactivity and application in detection systems.
  • Findings: Demonstrated photocatalyzed defluorination and was used in a specific photoreactor for detection purposes (Chaignon et al., 2005).

Safety and Hazards

The safety data sheets of related compounds such as “3,5-Bis(trifluoromethyl)hydrocinnamic acid” and “3,5-Bis(trifluoromethyl)benzoyl chloride” indicate that these compounds may cause skin and eye irritation, and may be harmful if inhaled .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The interaction between this compound and these enzymes often involves the formation of transient intermediates, which are crucial for the catalytic process. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of specific genes involved in cellular stress responses. Moreover, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular stress responses and improving metabolic efficiency. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These adverse effects are often dose-dependent and can be mitigated by careful dosage control and monitoring .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by various enzymes, including cytochrome P450 oxidases, which catalyze its oxidation to form more water-soluble metabolites. These metabolites are then further processed and eventually excreted from the body. The interaction of this compound with these metabolic enzymes can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is often directed by specific targeting signals or post-translational modifications, which ensure its proper distribution within the cell. The subcellular localization of this compound can significantly influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLIJPMFMGTIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378286
Record name 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

367-65-7
Record name 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Diamino-3,5-bis(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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